Bis(tert-butylcarbonyloxy)iodobenzene
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Overview
Description
Bis(tert-butylcarbonyloxy)iodobenzene, also known as (Di-tert-butylcarbonyloxyiodo)benzol, is a hypervalent iodine compound with the molecular formula C16H23IO4 and a molecular weight of 406.26 g/mol . This compound is characterized by its solid form and is commonly used as an oxidant and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tert-butylcarbonyloxy)iodobenzene can be synthesized through the reaction of iodobenzene with tert-butyl peroxybenzoate in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C . The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylcarbonyloxy)iodobenzene is involved in various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: It participates in electrophilic substitution reactions, particularly in the formation of carbon-heteroatom bonds.
Cyclization: It is used in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used with this compound include rhodium catalysts, copper catalysts, and various solvents such as dichloromethane and toluene . The reactions typically occur under mild to moderate temperatures, ranging from 0°C to 50°C .
Major Products Formed
The major products formed from reactions involving this compound include α,β-unsaturated-γ-lactams, functionalized bicyclic heterocyclic compounds, and piperidine and pyrrolidine derivatives .
Scientific Research Applications
Bis(tert-butylcarbonyloxy)iodobenzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(tert-butylcarbonyloxy)iodobenzene involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, leading to the formation of oxidized products . The compound interacts with molecular targets such as alcohols, amines, and alkenes, promoting their conversion to corresponding oxidized forms . The pathways involved include the formation of reactive intermediates, such as iodonium ions, which facilitate the oxidation process .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoroacetoxy)iodobenzene: Another hypervalent iodine compound used as an oxidizing agent.
Diacetoxyiodobenzene: Commonly used in organic synthesis for oxidation reactions.
Hydroxy(tosyloxy)iodobenzene: Utilized in the selective oxidation of organic substrates.
Uniqueness
Bis(tert-butylcarbonyloxy)iodobenzene is unique due to its high reactivity and selectivity in oxidation reactions. Its tert-butylcarbonyloxy groups provide steric hindrance, enhancing its stability and making it a valuable reagent in complex organic synthesis .
Properties
Molecular Formula |
C16H21IO4 |
---|---|
Molecular Weight |
404.24 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-3-iodophenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H21IO4/c1-15(2,3)13(18)20-11-9-7-8-10(17)12(11)21-14(19)16(4,5)6/h7-9H,1-6H3 |
InChI Key |
IBJMAUSPTVZWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C(=CC=C1)I)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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